The synthesis of 1,2,3,4,5,6,7,8-Octahydroacridine can be achieved through various methods:
The molecular structure of 1,2,3,4,5,6,7,8-Octahydroacridine can be described as follows:
The three-dimensional conformation of octahydroacridine can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods reveal insights into the spatial arrangement of atoms and potential steric interactions that influence its chemical behavior .
1,2,3,4,5,6,7,8-Octahydroacridine participates in various chemical reactions that are pivotal for its functionalization:
These reactions are essential for developing new derivatives with enhanced properties for pharmaceutical applications .
The mechanism of action for 1,2,3,4,5,6,7,8-Octahydroacridine largely depends on its interaction with biological targets:
The specific pathways through which these effects occur are still under investigation but are crucial for understanding how octahydroacridine can be utilized in medicinal chemistry .
The physical and chemical properties of 1,2,3,4,5,6,7,8-Octahydroacridine include:
These properties influence its handling and application in laboratory settings .
1,2,3,4,5,6,7,8-Octahydroacridine has several scientific applications:
1,2,3,4,5,6,7,8-Octahydroacridine (chemical formula: C₁₃H₁₇N, molecular weight: 187.29 g/mol) is a saturated heterocyclic compound derived from acridine through catalytic hydrogenation. Its structure features a central pyridine ring fused with two partially saturated cyclohexane rings, resulting in a boat-like conformation. The octahydro reduction eliminates acridine's aromaticity, conferring greater stereochemical flexibility while retaining nitrogen basicity (pKa ~5.1). It typically appears as a white to light yellow crystalline solid with a melting point of 68–71°C and is stable at room temperature when stored dry [3] [4].
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇N |
Molecular Weight | 187.29 g/mol |
Melting Point | 68–71°C |
Purity (Commercial) | >97% (GC) |
Storage Conditions | Sealed, dry, room temperature (<15°C recommended) |
CAS Registry Number | 1658-08-8 |
The compound emerged as a synthetic target during mid-20th-century investigations into acridine chemistry. Its development was driven by interest in hydrogenated heterocycles for pharmaceutical applications. A significant breakthrough was disclosed in patent CN102219740A, which highlighted 9-substituted octahydroacridine derivatives as cardiovascular agents. This work demonstrated that saturation of acridine’s peripheral rings reduces toxicity while enhancing bioactivity—specifically improving antiarrhythmic efficacy in rodent models compared to unsaturated analogs [6]. The synthesis typically involves catalytic hydrogenation of acridine or cyclization of cyclohexanone derivatives with ammonia.
As a bridged tertiary amine, octahydroacridine serves as a versatile scaffold in organic synthesis and drug design:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1